molecular formula C21H20ClFN2O2 B3046907 (Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 1323140-60-8

(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B3046907
CAS No.: 1323140-60-8
M. Wt: 386.8
InChI Key: UDLOWLKIMKDFFP-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a Z-configured enone backbone substituted with a 2-fluorophenyl group, a chlorine atom, and a piperidinyl moiety. Its structure combines electron-withdrawing (chloro, fluoro) and electron-donating (piperidinyl) groups, influencing its physicochemical and biological properties. The Z-configuration is critical for maintaining stereochemical stability, while the 2-fluorophenyl group enhances metabolic resistance compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(Z)-1-chloro-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-18(16-11-5-6-12-17(16)23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLOWLKIMKDFFP-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2F)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2F)/Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138512
Record name N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323140-60-8
Record name N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323140-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1Z)-2-Chloro-2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)ethenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 1323140-60-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20ClFN2O2
  • Molecular Weight : 386.85 g/mol
  • Purity : Typically available at 95% purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzamide derivatives, including those structurally related to this compound. For instance, pyrrole benzamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound's MIC against these pathogens is limited, its structural similarities suggest potential efficacy.

The mechanism by which compounds like this compound exert their antibacterial effects may involve inhibition of bacterial cell wall synthesis or interference with specific biochemical pathways essential for bacterial survival. This aligns with findings that halogenated compounds often exhibit enhanced bioactivity due to their ability to interact with biological targets effectively .

In Vitro Evaluations

In vitro studies assessing the antibacterial activity of similar compounds have indicated that modifications in the chemical structure can lead to significant variations in potency. For example, a study found that certain piperidine derivatives had favorable interactions with bacterial enzymes, enhancing their antibacterial activity . Although direct studies on this compound are scarce, its structural analogs provide a basis for hypothesizing its potential effectiveness.

Comparative Analysis

A comparative analysis of various benzamide derivatives reveals that those containing halogen substituents often display superior biological activity. The following table summarizes the MIC values of selected compounds against common bacterial strains:

Compound NameMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A3.1210
Compound B6.2520
(Z)-N-(1-Chloro...TBDTBD

Comparison with Similar Compounds

Structural Analogs and Molecular Data

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-fluorophenyl C21H19ClFN2O2* ~385.85 Fluorine enhances metabolic stability; moderate lipophilicity
(Z)-N-(1-Chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide 2-methylphenyl C22H22ClN2O2 ~382.85 Methyl group increases lipophilicity; potential for improved membrane permeability
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide 2-nitrophenyl C21H20ClN3O4 413.85 Nitro group introduces strong electron-withdrawing effects; higher reactivity
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide phenyl C21H21ClN2O2 368.85 Baseline structure; simpler aromatic system with neutral electronic effects
(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide 2-bromophenyl C21H19ClBrN2O2* ~447.75 Bromine adds steric bulk; potential for halogen bonding in target binding

*Calculated based on analogous structures.

Substituent Effects on Properties

  • The 2-nitrophenyl analog (MW 413.85) has a higher molecular weight and polarity, likely reducing membrane permeability .
  • Electron-Donating Groups (2-Methyl):

    • The 2-methylphenyl analog exhibits increased lipophilicity (logP ~3.5 estimated), which may enhance tissue penetration but could reduce solubility .
  • Halogen Substituents (2-Bromo):

    • The 2-bromophenyl derivative’s larger atomic radius may facilitate halogen bonding in protein-ligand interactions, though its higher molecular weight (~447.75) could limit pharmacokinetic efficiency .
  • Unsubstituted Phenyl:

    • The phenyl-substituted compound (MW 368.85) serves as a baseline with neutral electronic effects, offering insights into the necessity of substituents for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Reactant of Route 2
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.